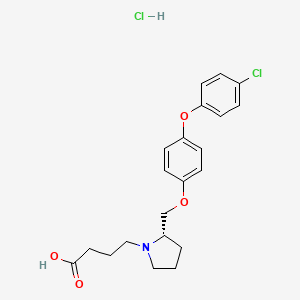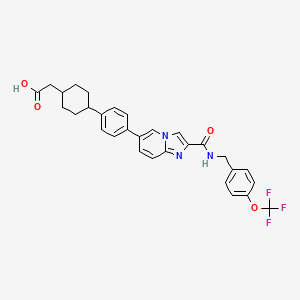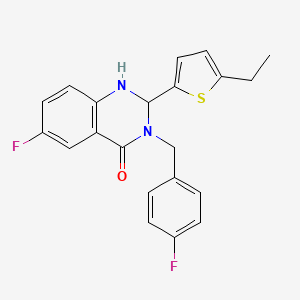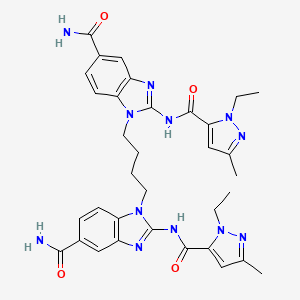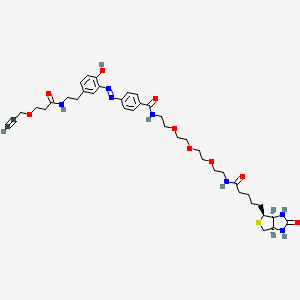
DNA-Spermidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA-Spermidine used DNA-Spermidine; DNA Spermidine; DA-51; DA 51; DA51. Ability of DNA and spermidine to affect the activity of restriction endonucleases from several bacterial species. Models for the interaction of spermine and DNA were studied by performing conformational energy calculations on spermine and molecular mechanics calculations on major and minor groove complexes of spermine and oligomers of DNA. Docked into the major groove of B-DNA, spermine stabilizes the complex by maximizing interactions between proton acceptors on the oligomer and proton donors on spermine. This is achieved by bending the major groove of DNA over spermine and altering oligomer sugar puckering and interstrand phosphate distances. By comparison, Liquori's minor groove model appears to be less stable than the major groove model. This evidence favors a preferential binding of spermine to certain sites in DNA, which provides a powerful force for the modification of DNA conformation.
Wissenschaftliche Forschungsanwendungen
DNA Mesophases and Structural Properties
DNA aggregates formed by the addition of spermidine demonstrate distinct phases, including a cholesteric liquid crystalline phase and a columnar hexagonal phase. These phases are essential in understanding the structural properties and biological implications of DNA-spermidine complexes (Pelta, Durand, Doucet, & Livolant, 1996).
Protection of Bacterial Membranes
Spermidine, when localized on the outer membrane of Pseudomonas aeruginosa, protects against antibiotic treatment and oxidative stress, highlighting its importance in bacterial defense mechanisms (Johnson, Mulcahy, Kanevets, Shi, & Lewenza, 2011).
DNA Aggregation and Biological Functions
Studies on DNA precipitation by polyamines like spermidine reveal their significance in DNA aggregation and suggest their essential role in biological functions (Pelta, Livolant, & Sikorav, 1996).
Electron Microscopy Analysis of DNA Compaction
Electron microscopy studies show that DNA-spermidine complexes are resistant to DNase I, indicating the compactness and stability of these complexes. Such insights are crucial for understanding the biochemical properties of DNA in the presence of spermidine (Baeza, Gariglio, Rangel, Chávez, Cervantes, Arguello, Wong, & Montañez, 1987).
DNA Nanostructures in Cancer Therapy
Spermidine-mediated DNA nanostructures, such as DNA nanoprism complexes, have shown promise in cancer therapy due to their high thermal stability, enzymatic resistance, and effective cellular uptake in cancerous cell lines (Wang, Liu, Wu, He, Li, Mao, Wang, & Qian, 2018).
Spermidine in DNA Condensation and Attraction
Spermidine induces attractions between like-charged surfaces, such as DNA, correlating with its charge at different pH levels. This is crucial for understanding the interaction of spermidine with biological membranes and DNA (Gimsa, Wysotzki, Perutková, Weihe, Elter, Marszalek, Kralj-Iglič, Müller, & Iglič, 2018).
DNA Biosensors and Spermidine Interaction
Research on spermidine's interaction with DNA highlights its role in the development of new DNA biosensors, demonstrating the potential of spermidine in biotechnological applications (Ghanbari, Bathaie, & Mousavi, 2008).
Spermidine-DNA Interaction in Bacteria
Spermidine's binding to DNA in Escherichia coli provides insights into its distribution and association within bacterial cells, contributing to our understanding of cellular mechanisms involving polyamines (Rubin, 1977).
Reentrant Collapsing Transition in DNA
Studies on the elastic response of DNA molecules in the presence of spermidine reveal a reentrant collapsing transition, enhancing our understanding of DNA's physical properties under different cation concentrations (Murayama, Sakamaki, & Sano, 2003).
DNA Local Ordering with Spermidine
The local ordering characteristics of spermidine-condensed DNA, observed through atomic force microscopy and polarizing microscopy, provide valuable insights into DNA folding and packaging processes (Lin, Wang, Feng, Liu, Li, & Bai, 1998).
Eigenschaften
CAS-Nummer |
37217-88-2 |
|---|---|
Produktname |
DNA-Spermidine |
IUPAC-Name |
DNA-Spermidine |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DNA-Spermidine; DNA Spermidine; DA-51; DA 51; DA51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



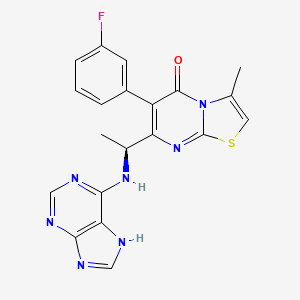
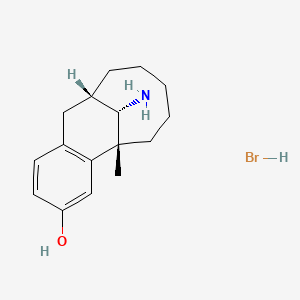
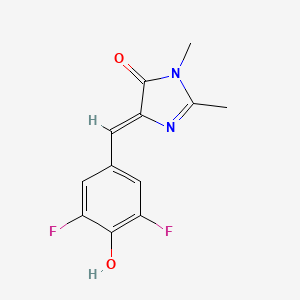
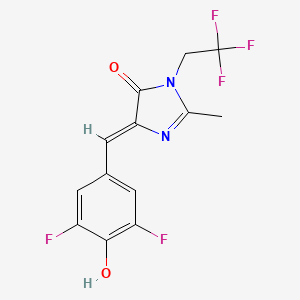
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
